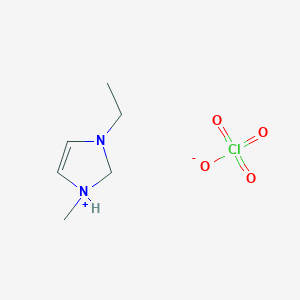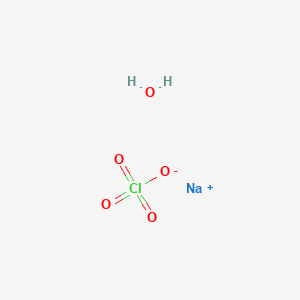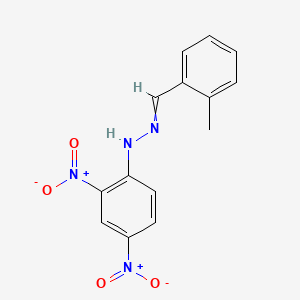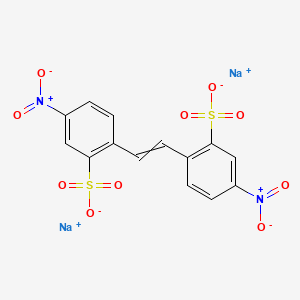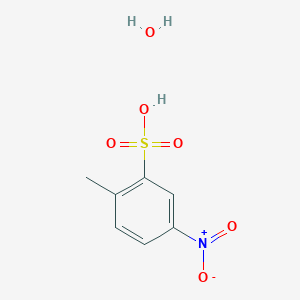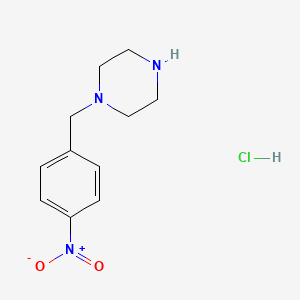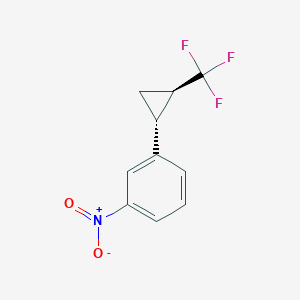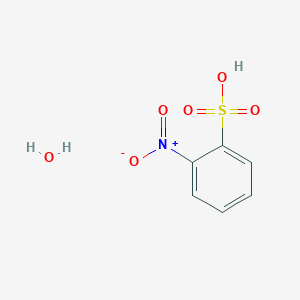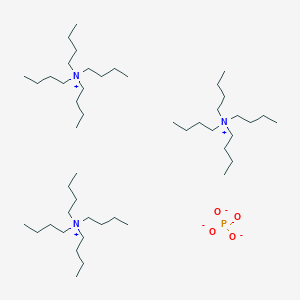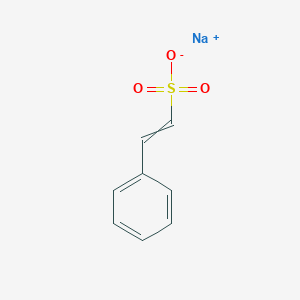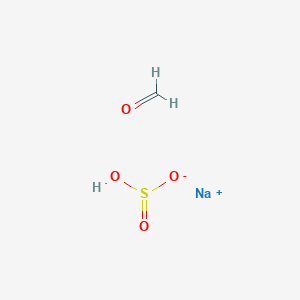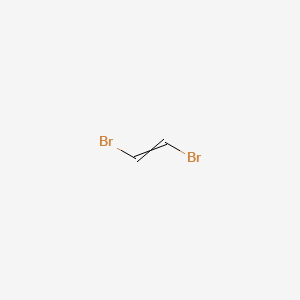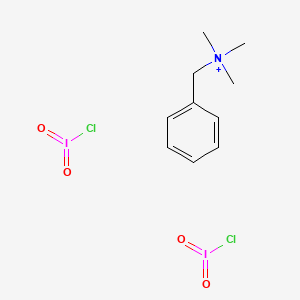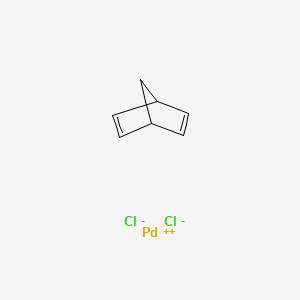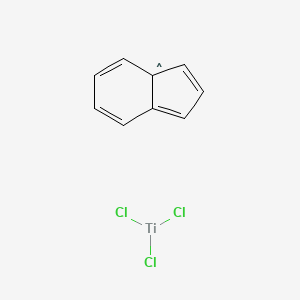
CID 134888762
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Compound “CID 134888762” is a chemical entity listed in the PubChem database. It is known for its unique structural properties and potential applications in various scientific fields. This compound has garnered interest due to its distinctive chemical behavior and potential utility in research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of compound “CID 134888762” involves a series of chemical reactions that require precise conditions. The synthetic route typically includes the following steps:
Initial Reactants: The process begins with the selection of appropriate starting materials, which are subjected to specific reaction conditions.
Reaction Conditions: The reactions are carried out under controlled temperatures, pressures, and pH levels to ensure the desired chemical transformations.
Purification: The resulting product is purified using techniques such as chromatography to obtain a high-purity compound.
Industrial Production Methods: In an industrial setting, the production of compound “this compound” is scaled up to meet demand. This involves:
Large-Scale Reactors: Utilizing large reactors to handle bulk quantities of reactants.
Automation: Implementing automated systems to monitor and control reaction parameters.
Quality Control: Ensuring consistent quality through rigorous testing and quality control measures.
Chemical Reactions Analysis
Types of Reactions: Compound “CID 134888762” undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents under specific conditions.
Reduction: It can also be reduced using reducing agents, leading to different chemical species.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions:
Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution Reactions: These reactions often require catalysts and specific solvents to proceed efficiently.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxidized forms of the compound, while reduction may produce various reduced species.
Scientific Research Applications
Compound “CID 134888762” has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications and pharmacological properties.
Industry: It is utilized in the development of new materials and as an intermediate in chemical manufacturing processes.
Mechanism of Action
The mechanism of action of compound “CID 134888762” involves its interaction with specific molecular targets. These interactions can lead to various biochemical and physiological effects. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and influencing cellular pathways.
Comparison with Similar Compounds
Compound A: Shares a similar structural framework but differs in functional groups.
Compound B: Has a comparable molecular weight and similar reactivity.
Compound C: Exhibits similar biological activities but with different potency.
Uniqueness: Compound “CID 134888762” stands out due to its unique combination of structural features and reactivity. Its distinct chemical properties make it a valuable tool in research and industrial applications, offering advantages over similar compounds in specific contexts.
Properties
InChI |
InChI=1S/C9H7.3ClH.Ti/c1-2-5-9-7-3-6-8(9)4-1;;;;/h1-7H;3*1H;/q;;;;+3/p-3 |
Source


|
|---|---|---|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLIZITAPNWYUNM-UHFFFAOYSA-K |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C[C]2C=CC=C2C=C1.Cl[Ti](Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7Cl3Ti |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
